![molecular formula C22H17Cl2N3S B2499348 N-[(4-氯苯基)甲基]-2-[(4-氯苯基)甲基硫代基]喹唑啉-4-胺 CAS No. 422532-00-1](/img/structure/B2499348.png)
N-[(4-氯苯基)甲基]-2-[(4-氯苯基)甲基硫代基]喹唑啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine" is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including antibacterial, anticonvulsant, antitubercular, and antihistaminic properties. The presence of chlorophenyl groups and a sulfanyl moiety in the compound suggests potential for significant biological activity, as seen in similar compounds synthesized and evaluated in various studies .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves strategies such as S-arylation, which is noted for its simplicity and high conversion rates with short reaction times . Similar compounds have been synthesized using standard organic synthesis methods, and their structures confirmed by spectroscopic methods such as NMR and mass spectrometry . The synthesis process often involves the alkylation of quinazoline precursors with chloromethylbenzene derivatives in the presence of a base like potassium carbonate .
Molecular Structure Analysis
Quinazoline derivatives exhibit a range of molecular conformations and crystal structures. For instance, a related compound with a benzylsulfanyl group and a fluorophenyl moiety was found to crystallize in an orthorhombic system with a specific space group and unit cell parameters . The molecular structure is often characterized by peripheral delocalization in the heteroaromatic portion of the fused ring system, and the molecules can be linked into dimers or chains through hydrogen bonding or π-π stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives is influenced by the substituents on the quinazoline core. The inherent lactam moiety in some derivatives allows for further chemical transformations, leading to a variety of derivatives with different functional groups . The presence of chlorophenyl groups may also facilitate reactions such as S-arylation or alkylation, which are common in the synthesis of these compounds .
Physical and Chemical Properties Analysis
Quinazoline derivatives generally have high melting points and are crystalline in nature. The physical properties, such as solubility and stability, can vary depending on the substituents attached to the quinazoline core. The chemical properties, including reactivity and biological activity, are influenced by the electronic distribution within the molecule and the presence of functional groups capable of interacting with biological targets .
科学研究应用
合成和生物评价
N-[(4-氯苯基)甲基]-2-[(4-氯苯基)甲硫基]喹唑啉-4-胺衍生物已经合成并用于不同生物活性的评价。合成过程通常涉及与各种杂环胺和烷基卤化物或氯乙酸反应,以得到相应的硫醚。这些衍生物已被探索其利尿、抗菌、镇痛、抗炎、抗组胺和抗结核活性。例如,一些衍生物在生物评价实验中展现出显著的利尿活性(Maarouf, El‐Bendary, & Goda, 2004)。
化学性质和反应性
对喹唑啉-4-胺衍生物的化学性质和反应性的研究为它们在药物化学和药物设计中的潜在应用提供了见解。研究已经探索了喹唑啉酮对映异构磷配体的合成和分离,展示了该化合物在创造手性配体用于不对称合成方面的多功能性(Dai, Wong, & Virgil, 1998)。此外,这些衍生物对各种亲核试剂的反应性已被调查,突显了它们在合成各种取代喹唑啉用于各种药物应用中的潜力。
抗菌和抗结核活性
多项研究集中在喹唑啉-4-胺衍生物的抗菌和抗结核活性上。这些化合物已被测试对抗多种细菌菌株,包括革兰氏阳性和阴性细菌,以及真菌,展现出有希望的抗菌性能。例如,新型苯基噻唑基喹唑啉-4(3H)-酮衍生物已被合成并用于其抗菌活性的评价,揭示了在对抗细菌感染中的潜在应用(Badwaik, Sonkar, Singh, Rajpal, & Sisodiya, 2009)。
药理筛选
对喹唑啉-4-胺衍生物的药理筛选已扩展到评估其镇痛、抗炎和抗组胺活性。这些研究旨在鉴定具有改善疗效和较少副作用的新治疗剂。例如,已合成并测试其H(1)-抗组胺活性的衍生物,显示出对组胺诱导的支气管痉挛有显著的保护作用(Alagarsamy, Shankar, & Murugesan, 2008)。
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKKCQFZCNQHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

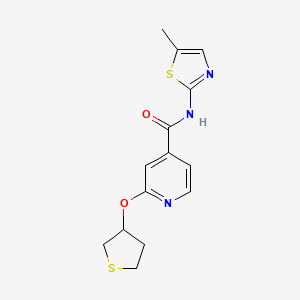

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)

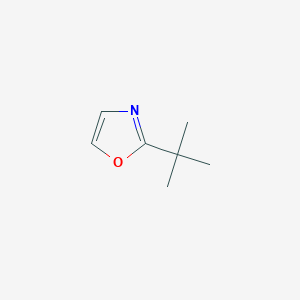
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
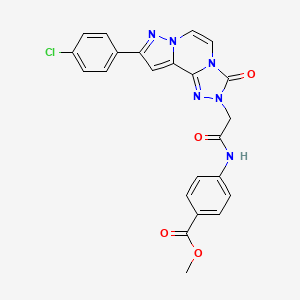
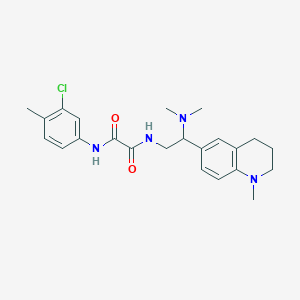


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)
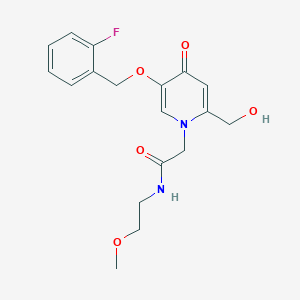
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)